molecular formula C18H17ClN4O2 B12761473 1-Methyl-7-chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 84044-27-9

1-Methyl-7-chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B12761473
CAS No.: 84044-27-9
M. Wt: 356.8 g/mol
InChI Key: KSUJUNBPNGAMPZ-UHFFFAOYSA-N
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Description

1-Methyl-7-chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of central nervous system-related activities, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties . This particular compound is characterized by its unique chemical structure, which includes a benzene ring fused to a diazepine ring, with various substituents that contribute to its specific properties and applications.

Preparation Methods

The synthesis of 1-Methyl-7-chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one typically involves several key steps. One common method starts with the preparation of 1-acetyl-7-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one. This intermediate is then reacted with hydrazine hydrate (N2H5OH) and sodium acetate (NaOAc) in acetic acid (AcOH) under reflux conditions for 12 hours . The reaction progress is monitored by thin-layer chromatography (TLC). Industrial production methods often involve similar steps but are optimized for scalability and yield.

Chemical Reactions Analysis

1-Methyl-7-chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where different substituents replace existing ones on the benzodiazepine core. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

1-Methyl-7-chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one has various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-7-chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to specific sites on the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, sedative, and anticonvulsant effects .

Comparison with Similar Compounds

Similar compounds to 1-Methyl-7-chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one include:

Properties

CAS No.

84044-27-9

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.8 g/mol

IUPAC Name

N'-(7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)acetohydrazide

InChI

InChI=1S/C18H17ClN4O2/c1-11(24)21-22-17-18(25)23(2)15-9-8-13(19)10-14(15)16(20-17)12-6-4-3-5-7-12/h3-10,17,22H,1-2H3,(H,21,24)

InChI Key

KSUJUNBPNGAMPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C

Origin of Product

United States

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